Tris(isopropylphenyl)phosphate

Übersicht

Beschreibung

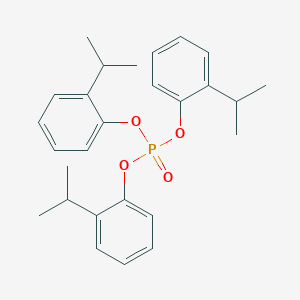

Tris(isopropylphenyl)phosphate: is an organophosphorus compound with the molecular formula C27H33O4P . It is commonly used as a flame retardant and plasticizer in various industrial applications. This compound is known for its low volatility and compatibility with many organic solvents, making it a versatile additive in polymers and other materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Synthesis from 4-Isopropylphenol:

Industrial Production Methods:

- The industrial production of tris(isopropylphenyl)phosphate typically involves the esterification of phosphoric acid with isopropylphenol. This process is carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Tris(isopropylphenyl)phosphate can undergo partial oxidation to form phosphorus oxides.

Substitution: It can participate in substitution reactions where the isopropyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation: Formation of phosphorus oxides.

Substitution: Formation of substituted phosphates with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as a flame retardant in polymers to enhance fire resistance.

- Acts as a plasticizer to improve the flexibility and durability of materials.

Biology and Medicine:

- Investigated for its potential effects on endocrine disruption and reproductive toxicity.

- Studied for its interactions with biological membranes and proteins.

Industry:

- Widely used in the production of flame-retardant materials, including textiles, electronics, and construction materials.

- Employed as an additive in hydraulic fluids and lubricants to improve their thermal stability and performance .

Wirkmechanismus

Mechanism:

- Tris(isopropylphenyl)phosphate exerts its flame-retardant effects by forming a protective char layer on the surface of materials during combustion. This layer acts as a barrier, reducing heat transfer and slowing down the burning process.

- The compound can also release phosphoric acid upon thermal decomposition, which further enhances its flame-retardant properties by promoting the formation of a stable char layer .

Molecular Targets and Pathways:

- The primary molecular targets include the polymer matrix and the combustion gases. The compound interacts with these targets to inhibit the propagation of flames and reduce the release of toxic gases.

Vergleich Mit ähnlichen Verbindungen

- Tris(2-butoxyethyl)phosphate

- Tris(1-chloro-2-propyl)phosphate

- Tris(2,3-dichloropropyl)phosphate

- Tris(butyl)phosphate

- Tris(phenyl)phosphate

Uniqueness:

- Tris(isopropylphenyl)phosphate is unique due to its low volatility and high compatibility with various organic solvents. This makes it particularly suitable for applications where long-term stability and performance are required.

- Compared to other flame retardants, it offers a balanced combination of flame-retardant efficiency and plasticizing properties, making it a versatile additive in multiple industrial applications .

Biologische Aktivität

Tris(isopropylphenyl)phosphate (TIPPP), a member of the organophosphate family, is primarily used as a flame retardant and plasticizer. Its biological activity has garnered attention due to its potential toxicological effects, particularly concerning reproductive and developmental health, neurotoxicity, and endocrine disruption. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with TIPPP.

This compound has the chemical formula and is characterized by three isopropylphenyl groups attached to a phosphate moiety. The structure can be represented as follows:

This structural configuration contributes to its lipophilicity and potential for bioaccumulation in biological systems.

Neurotoxicity

Research indicates that TIPPP can lead to neurotoxic effects, particularly through metabolic pathways that produce neurotoxic metabolites. A study highlighted that exposure to TIPPP did not result in organophosphate-induced delayed neuropathy (OPIDN) in hens at doses of 1000 mg/kg body weight (bw)/day over four days, suggesting a degree of resilience in certain animal models . However, other studies have reported adverse neurological outcomes, including changes in cholinesterase activity, which is critical for neurotransmission.

Reproductive and Developmental Toxicity

TIPPP has been implicated in reproductive and developmental toxicity. In a case-control study involving pregnant rats, exposure to TIPPP during gestation resulted in significant reductions in body weight and organ weights in offspring at higher concentrations (≥10,000 ppm) . The study also noted delays in pubertal development and reduced cholinesterase enzyme activity starting from lower concentrations (1000 ppm) . These findings underscore the sensitivity of developing organisms to TIPPP exposure.

Case Studies

-

Case Study on Thyroid Hormone Disruption :

A study examining the effects of organophosphate flame retardants reported alterations in thyroid hormone levels among exposed populations. TIPPP was detected alongside other metabolites, indicating widespread exposure and potential endocrine disruption . -

Developmental Neurotoxicity Assessment :

A series of experiments assessed the impact of TIPPP on fetal development in rats. Results indicated that maternal exposure led to significant developmental delays and neurobehavioral deficits in offspring .

Absorption and Metabolism

The absorption rates for TIPPP have been documented as ranging from 0.67 to 0.9 µg/cm²/hr. Following exposure, a steady state in blood concentration was achieved within one hour . The compound undergoes specific metabolic pathways leading to both active neurotoxic metabolites and inactive excretable products, depending on the degree of substitution on the phenyl rings .

Regulatory Status

Due to its persistent nature and potential for bioaccumulation, TIPPP has been classified under regulatory scrutiny. The U.S. Environmental Protection Agency (EPA) has identified TIPPP as a chemical requiring expedited regulatory action due to its classification as persistent, bioaccumulative, and toxic (PBT) . This classification is based on its demonstrated neurotoxic effects and impacts on reproductive health.

Summary of Key Findings

Eigenschaften

IUPAC Name |

tris(2-propan-2-ylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33O4P/c1-19(2)22-13-7-10-16-25(22)29-32(28,30-26-17-11-8-14-23(26)20(3)4)31-27-18-12-9-15-24(27)21(5)6/h7-21H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPMRGQQBZJCTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C(C)C)OC3=CC=CC=C3C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214802 | |

| Record name | Tris[2-(propan-2-yl)phenyl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64532-95-2 | |

| Record name | Phenol, 2-(1-methylethyl)-, 1,1′,1′′-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64532-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-(1-methylethyl)-, phosphate (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064532952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris[2-(propan-2-yl)phenyl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of Tris(isopropylphenyl)phosphate isomers impact their metabolism in Arctic animals?

A1: Research suggests that the position of isopropyl groups on the phenyl rings significantly influences the metabolism of this compound isomers in polar bears. [] In a study comparing the in vitro metabolism of various organophosphate esters, both T2IPPP and T4IPPP exhibited slower metabolic depletion rates in polar bear liver microsomes compared to Triphenyl phosphate (TPHP). [] This suggests that the presence and position of isopropyl groups hinder the metabolic breakdown of these isomers in polar bears. While the exact mechanism remains unclear, it highlights the importance of structural variations on the biotransformation of these compounds. This is particularly relevant in the context of bioaccumulation and potential toxicological effects in Arctic wildlife.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.